molecular formula C24H23F2NO3 B13939444 Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

Cat. No.: B13939444
M. Wt: 411.4 g/mol
InChI Key: XLFVXSYLZXDVLT-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate: is a synthetic organic compound with a complex structure. It is characterized by the presence of tert-butyl, fluorophenyl, and oxopiperidine groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of fluorophenyl groups through condensation reactions. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in various applications.

Scientific Research Applications

Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 3,5-bis(4-fluorobenzylidene)-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23F2NO3

Molecular Weight

411.4 g/mol

IUPAC Name

tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-4-8-20(25)9-5-16)22(28)19(15-27)13-17-6-10-21(26)11-7-17/h4-13H,14-15H2,1-3H3

InChI Key

XLFVXSYLZXDVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1

Origin of Product

United States

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